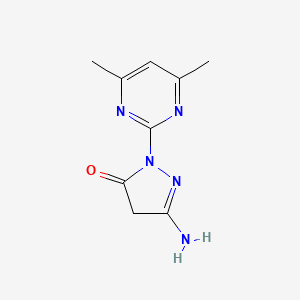

3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

5-amino-2-(4,6-dimethylpyrimidin-2-yl)-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-5-3-6(2)12-9(11-5)14-8(15)4-7(10)13-14/h3H,4H2,1-2H3,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAWMOASYWIUSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501156435 |

Source

|

| Record name | 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306738-47-5 |

Source

|

| Record name | 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

Foreword: The Significance of Pyrazolone Scaffolds in Modern Drug Discovery

The pyrazolone motif is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Since the synthesis of antipyrine in 1883, pyrazolone derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, antitumor, and CNS-active agents.[1] The pyrazole nucleus is a key feature in several FDA-approved drugs, highlighting its importance as a privileged scaffold in drug discovery.[2][3] The unique electronic and structural characteristics of the pyrazolone ring allow for diverse substitutions, enabling the fine-tuning of biological activity.[4] This guide provides a comprehensive overview of the synthesis and characterization of a specific pyrazolone derivative, 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one, a molecule of interest for its potential applications in pharmaceutical research and development.

I. Strategic Synthesis Pathway

The synthesis of this compound is a two-step process, commencing with the preparation of the key intermediate, 2-hydrazinyl-4,6-dimethylpyrimidine, followed by its condensation with ethyl cyanoacetate to form the target pyrazolone ring.

Step 1: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine

The initial step involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring with hydrazine. This reaction is a well-established method for the formation of hydrazinylpyrimidines.[5]

Reaction Scheme:

Sources

- 1. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

Introduction

The fusion of pyrazole and pyrimidine rings has led to the development of compounds with significant biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] The title compound, 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one, represents a unique combination of these two important pharmacophores. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the structural integrity of a new chemical entity. This guide will walk through the predicted spectroscopic data for this molecule and the rationale behind these predictions.

Molecular Structure and Synthesis Strategy

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 1: Molecular Structure of this compound.

A plausible synthetic route for this molecule would involve the condensation of 2-hydrazinyl-4,6-dimethylpyrimidine with a suitable three-carbon synthon, such as ethyl cyanoacetate or a derivative, followed by cyclization. This approach is analogous to established methods for the synthesis of substituted pyrazolones.[3][4]

Proposed Synthetic Workflow

Figure 2: Proposed workflow for the synthesis and characterization of the title compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR spectra are predicted.

Experimental Protocol:

A sample of the purified compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical and should be based on the compound's solubility. The spectra would be recorded on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.40 | Singlet | 6H | 2 x -CH₃ (pyrimidine) | The two methyl groups on the pyrimidine ring are chemically equivalent and would appear as a sharp singlet. |

| ~ 3.30 | Singlet | 2H | -CH₂- (pyrazolone) | The methylene protons of the pyrazolone ring would appear as a singlet. |

| ~ 5.50 | Broad Singlet | 2H | -NH₂ (amino) | The protons of the primary amine would likely appear as a broad singlet, and its chemical shift can be concentration and temperature dependent. |

| ~ 6.90 | Singlet | 1H | -CH= (pyrimidine) | The lone proton on the pyrimidine ring would appear as a singlet. |

| ~ 10.5 | Broad Singlet | 1H | -NH- (pyrazolone tautomer) | Depending on the tautomeric equilibrium, a broad signal for the pyrazolone NH proton may be observed. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 24.0 | 2 x -CH₃ (pyrimidine) | The two equivalent methyl carbons on the pyrimidine ring. |

| ~ 40.0 | -CH₂- (pyrazolone) | The methylene carbon of the pyrazolone ring. |

| ~ 115.0 | =CH- (pyrimidine) | The methine carbon of the pyrimidine ring. |

| ~ 150.0 | C-NH₂ (pyrazolone) | The carbon of the pyrazolone ring attached to the amino group. |

| ~ 158.0 | C-N (pyrimidine) | The pyrimidine carbon attached to the pyrazolone nitrogen. |

| ~ 165.0 | C=O (pyrazolone) | The carbonyl carbon of the pyrazolone ring. |

| ~ 167.0 | C-CH₃ (pyrimidine) | The two equivalent pyrimidine carbons attached to the methyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Strong, Broad | N-H stretch | Characteristic of the primary amino group (-NH₂). The broadness is due to hydrogen bonding. |

| 3100-3000 | Medium | C-H stretch (aromatic) | Aromatic C-H stretching of the pyrimidine ring. |

| 2950-2850 | Medium | C-H stretch (aliphatic) | Aliphatic C-H stretching of the methyl and methylene groups. |

| ~1680 | Strong | C=O stretch | Carbonyl stretching of the pyrazolone ring is a prominent feature.[5] |

| ~1620 | Medium | C=N stretch | Stretching vibrations of the carbon-nitrogen double bonds in the pyrimidine and pyrazole rings. |

| ~1580 | Medium | C=C stretch | Aromatic ring stretching of the pyrimidine ring. |

| 1500-1400 | Medium | N-H bend | Bending vibration of the amino group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

The mass spectrum would be obtained using an Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Predicted Mass Spectrum (ESI+):

-

Molecular Ion Peak [M+H]⁺: The most important signal would be the protonated molecular ion peak at m/z = 233.11. The exact mass would be crucial for confirming the elemental composition.

-

Key Fragmentation Patterns: The molecule would likely undergo fragmentation at the bond connecting the pyrazole and pyrimidine rings, as well as loss of small neutral molecules like CO.

Figure 3: Predicted major fragmentation pathways in ESI-MS for the title compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles of spectroscopy and data from structurally related compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information will be invaluable for any researcher embarking on the synthesis and characterization of this and similar novel heterocyclic compounds, providing a solid framework for data interpretation and structural verification.

References

-

Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. PubMed Central. Available at: [Link]

-

Synthesis of pyrimidine pyrazole derivatives. ResearchGate. Available at: [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. Available at: [Link]

-

Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. Available at: [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available at: [Link]

-

3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one. PubMed Central. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

3-Amino-5-hydroxypyrazole. PubChem. Available at: [Link]

-

(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one. PubMed Central. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

3-Amino-1-phenyl-2-pyrazolin-5-one. NIST WebBook. Available at: [Link]

Sources

- 1. Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

An In-depth Technical Guide Physicochemical Properties of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

Abstract

This guide provides a comprehensive framework for the characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this document leverages data from structurally analogous compounds and established analytical principles to outline the critical physicochemical properties and the methodologies required for their determination. We will delve into the compound's structural intricacies, including tautomerism, and provide detailed, field-proven protocols for spectroscopic analysis, solubility, pKa determination, and more. The objective is to equip researchers with a robust, scientifically-grounded roadmap for a thorough evaluation of this molecule and its derivatives, thereby accelerating research and development efforts.

Introduction and Molecular Context

Heterocyclic scaffolds are the bedrock of modern drug discovery, with pyrazolone and its derivatives representing a particularly fruitful area of research. These structures are present in a variety of established drugs, noted for their anti-inflammatory, anti-obesity, and analgesic properties.[1][2] The title compound, this compound, combines the pyrazolone core with a dimethylpyrimidine moiety, creating a unique scaffold with potential for novel biological activities.

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement through the drug discovery pipeline. These properties—including solubility, pKa, and stability—govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This guide provides the strategic and experimental framework necessary to fully characterize this promising molecule.

Molecular Structure and Inherent Tautomerism

The structure of this compound presents a fascinating case of tautomerism, a phenomenon where a molecule exists in multiple, readily interconvertible structural forms. For this pyrazolone derivative, several tautomeric forms are possible, primarily involving keto-enol and amine-imine equilibria.

The predominant form in the solid state is typically the keto tautomer, a fact established for related pyrazolone structures through X-ray crystallography.[3] However, in solution, the equilibrium can shift, influencing the molecule's hydrogen bonding capacity, polarity, and receptor-binding interactions. Understanding and quantifying this equilibrium is critical for interpreting biological activity and spectroscopic data.

Caption: Potential tautomeric forms of the title compound.

Synthesis and Purification Workflow

A robust and reproducible synthetic route is the foundation of any chemical research program. While multiple pathways to pyrazolones exist, a highly effective and common method is the condensation of a hydrazine derivative with a β-ketoester. For the title compound, this would involve the reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with a suitable three-carbon building block like ethyl cyanoacetate.

The following diagram outlines a proposed workflow for synthesis, purification, and confirmation. The causality behind this workflow is to ensure the final compound is of high purity (>98%), which is essential for accurate physicochemical and biological evaluation. Each step validates the success of the previous one.

Sources

Tautomeric Landscape of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the tautomeric forms of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolone scaffolds are privileged structures in drug discovery, and understanding their tautomeric behavior is critical for predicting molecular interactions, physicochemical properties, and ultimately, biological activity.[1][2][3] This document elucidates the potential tautomeric equilibria, drawing upon established principles of pyrazolone chemistry, and outlines experimental and computational methodologies for their characterization. The insights presented herein are intended to guide researchers and drug development professionals in harnessing the therapeutic potential of this molecular scaffold.

Introduction: The Significance of Tautomerism in Pyrazolone Chemistry

Pyrazolone derivatives are a cornerstone in pharmaceutical development, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects.[3][4][5] The inherent structural flexibility of the pyrazolone ring, specifically its capacity to exist in multiple tautomeric forms, is a key determinant of its pharmacological profile. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, can profoundly influence a molecule's hydrogen bonding capabilities, lipophilicity, and shape, thereby affecting its binding affinity to biological targets.[6] For this compound, a comprehensive understanding of its tautomeric landscape is not merely an academic exercise but a prerequisite for rational drug design and development.

The tautomerism of pyrazolones is a well-documented phenomenon, with numerous studies dedicated to unraveling the complex equilibria at play.[6][7] These investigations have revealed that the relative stability of tautomers is influenced by a multitude of factors, including the nature and position of substituents, the solvent, and the physical state (solution or solid).[8] For N-substituted pyrazolones, the keto-enol and amine-imine tautomerisms are of particular importance.[9][10]

Potential Tautomeric Forms of this compound

Based on the fundamental principles of pyrazolone chemistry, this compound can be predicted to exist in a dynamic equilibrium involving at least four principal tautomeric forms. These arise from the interplay of keto-enol and amine-imine tautomerism.

-

Keto-Amino Form (A): This is the form represented by the IUPAC name, this compound. It features a ketone group at the C5 position and an amino group at the C3 position.

-

Enol-Amino Form (B): This tautomer arises from the migration of a proton from the C4 position to the C5 oxygen, resulting in a hydroxyl group at C5 and a double bond between C4 and C5.

-

Keto-Imino Form (C): In this form, a proton migrates from the exocyclic nitrogen of the amino group to the N2 position of the pyrazole ring, leading to an imine at the C3 position.

-

Enol-Imino Form (D): This tautomer combines the features of the enol and imino forms, with a hydroxyl group at C5 and an imine at C3.

The equilibrium between these forms is crucial as each tautomer presents a unique set of hydrogen bond donors and acceptors, as well as a distinct electronic distribution, which will dictate its interaction with biological macromolecules.

Caption: Tautomeric equilibria of the title compound.

Spectroscopic and Computational Characterization of Tautomeric Forms

The elucidation of the predominant tautomeric forms in different environments is achievable through a combination of advanced spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.[11] Key NMR parameters can provide unambiguous evidence for the presence of specific tautomers. For instance, the chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the tautomeric form.[1][7] In the case of this compound, the presence of a CH2 group at the C4 position in the ¹H NMR spectrum would be indicative of the keto forms (A and C), while the absence of this signal and the appearance of a vinyl proton signal would suggest the enol forms (B and D).

Furthermore, ¹³C NMR chemical shifts of the C3, C4, and C5 carbons can differentiate between the tautomers. A resonance in the range of a typical ketone carbonyl (~170-180 ppm) for C5 would support the keto forms, whereas a downfield shift characteristic of an enolic carbon would indicate the enol forms.[11] Similarly, the ¹⁵N NMR chemical shifts of the pyrazole ring nitrogens can distinguish between the "pyrrole-like" and "pyridine-like" nitrogen environments in the different tautomers.[1][11]

| Spectroscopic Marker | Keto-Amino (A) | Enol-Amino (B) | Keto-Imino (C) | Enol-Imino (D) |

| ¹H NMR (C4-H) | ~3.5-4.0 ppm (CH₂) | ~5.5-6.0 ppm (CH) | ~3.5-4.0 ppm (CH₂) | ~5.5-6.0 ppm (CH) |

| ¹³C NMR (C5) | ~170-180 ppm (C=O) | ~150-160 ppm (C-OH) | ~170-180 ppm (C=O) | ~150-160 ppm (C-OH) |

| ¹³C NMR (C3) | ~150-160 ppm (C-NH₂) | ~150-160 ppm (C-NH₂) | ~160-170 ppm (C=NH) | ~160-170 ppm (C=NH) |

Table 1: Predicted characteristic NMR chemical shifts for the different tautomeric forms of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the predominant tautomer. For example, a strong absorption band in the region of 1650-1700 cm⁻¹ would be characteristic of the C=O stretching vibration in the keto forms.[1] Conversely, the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ would suggest the enol forms.

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the different tautomers will likely exhibit distinct absorption maxima due to differences in their conjugated systems.[6]

Computational Chemistry

Density Functional Theory (DFT) calculations have emerged as a reliable method for predicting the relative stabilities of tautomers.[12][13][14] By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using continuum solvation models), it is possible to predict the predominant form under various conditions. These computational studies can also provide theoretical NMR and IR spectra that can be compared with experimental data to confirm the structural assignments.[13]

Experimental Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

The following protocol outlines a general procedure for investigating the tautomeric equilibrium of this compound in different solvents using NMR spectroscopy.

Objective: To determine the predominant tautomeric form(s) of the title compound in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer (¹H, ¹³C, and ¹⁵N capabilities)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the compound in 0.5-0.7 mL of the desired deuterated solvent in a clean, dry NMR tube.

-

Ensure complete dissolution.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum at room temperature.

-

Integrate all signals and determine the chemical shifts and coupling constants.

-

Pay close attention to the region where signals for C4-H (both CH₂ and CH) are expected.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Identify the chemical shifts of the pyrazole ring carbons (C3, C4, and C5).

-

-

¹⁵N NMR Spectroscopy (Optional but Recommended):

-

Acquire a ¹⁵N NMR spectrum to determine the chemical shifts of the pyrazole ring nitrogens.

-

-

Variable Temperature NMR (Optional):

-

If peak broadening or coalescence is observed, indicating a dynamic equilibrium, perform variable temperature NMR experiments to potentially resolve the signals of individual tautomers at lower temperatures.

-

-

Data Analysis:

-

Compare the observed chemical shifts with the predicted values for each tautomer (see Table 1).

-

Determine the relative populations of the tautomers present in each solvent based on the integration of characteristic signals.

-

Caption: Workflow for NMR analysis of tautomerism.

Implications for Drug Development

The tautomeric state of this compound will have profound implications for its drug-like properties.

-

Receptor Binding: Each tautomer will present a different three-dimensional arrangement of hydrogen bond donors and acceptors, leading to distinct binding modes and affinities for a given biological target. Identifying the bioactive tautomer is essential for structure-activity relationship (SAR) studies and lead optimization.

-

Physicochemical Properties: Tautomerism influences key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Intellectual Property: A thorough understanding and characterization of the tautomeric forms can be crucial for securing robust intellectual property protection for a novel chemical entity.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical and biological character. While this guide provides a predictive framework based on the well-established chemistry of pyrazolones, experimental verification is paramount. A multi-pronged approach combining high-resolution NMR spectroscopy, other spectroscopic methods, and computational chemistry will be instrumental in fully characterizing the tautomeric landscape of this promising scaffold. Such a comprehensive understanding will undoubtedly accelerate the rational design and development of novel therapeutics based on this privileged heterocyclic system.

References

- Keto-enol tautomerism: Significance and symbolism. (2025, November 25). Vertex AI Search.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.

- A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv

- On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.

- Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.

- Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone deriv

- Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone deriv

- (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.

- (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.

- Tautomerism in the 5-pyrazolone series. Sci-Hub.

- A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. ScienceDirect.

- Structure and IR Spectra of 3(5)

- Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity.

- FIG. 5. Structures and tautomerism of substituted pyrazoles studied in...

- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.

- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.

- Schematic representation of the keto (a) and enol (b) tautomeric structures formed from intramolecular hydrogen-bonds in the pyrazole derivatives studied by Lin et al..

- Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Synthesis, characterization and biological activity of some pyrazole-pyrazolone deriv

- Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity.

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Pyrimidine-Substituted Aminopyrazolones: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Abstract

This technical guide provides an in-depth exploration of pyrimidine-substituted aminopyrazolones, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. These scaffolds, which merge the structural features of both pyrimidines and aminopyrazolones, have emerged as versatile platforms for the development of novel therapeutic agents. This document details the primary synthetic routes for creating these fused heterocyclic systems, elucidates the critical structure-activity relationships (SAR) that govern their biological effects, and surveys their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. By integrating field-proven insights with rigorous scientific data, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Introduction to a Privileged Scaffold

The Pyrimidine and Aminopyrazolone Cores: Pillars of Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to drug discovery, exhibiting a vast range of pharmacological activities.[1] Among these, the pyrimidine ring is a particularly privileged structure. As a core component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, it is fundamental to biological processes.[2] Its synthetic accessibility and the ability to modify its structure at multiple positions have led to its incorporation into a wide array of therapeutic agents with applications spanning from anticancer and antiviral to anti-inflammatory and antimicrobial indications.[2][3]

Similarly, the aminopyrazolone moiety is a well-established pharmacophore. The fusion of a pyrazole ring with a pyrimidine ring creates pyrazolopyrimidine systems, which are considered purine analogs and, consequently, are of significant chemical and pharmacological interest.[4] These structures are known to interact with a variety of biological targets, leading to diverse therapeutic effects.

The Rationale for a Hybrid Scaffold

The strategic combination of pyrimidine and aminopyrazolone moieties into a single molecular entity—creating fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines—is a powerful approach in medicinal chemistry. This molecular hybridization aims to synergize the pharmacological advantages of each constituent ring system. The resulting fused scaffolds possess a unique three-dimensional architecture and electronic distribution, enabling them to interact with biological targets with high affinity and specificity. These compounds have garnered substantial attention for their potential as kinase inhibitors, anti-inflammatory agents, and novel antibiotics.[5][6]

Synthetic Strategies for Pyrimidine-Substituted Aminopyrazolones

The construction of the pyrazolopyrimidine core can be achieved through several reliable synthetic pathways. The choice of method often depends on the desired substitution pattern and the specific isomeric system—most commonly the pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine scaffold.

Pathway A: Synthesis via 5-Aminopyrazole Precursors

A prevalent and versatile method involves the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-bielectrophilic component, such as a β-dicarbonyl compound or its equivalent.[7][8] The reaction is typically catalyzed by acid and proceeds through an initial nucleophilic attack by the exocyclic amino group of the pyrazole onto one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.[8]

This approach is highly modular, allowing for significant diversity in the final products by varying the substituents on both the aminopyrazole and the 1,3-dicarbonyl starting materials.

Caption: General workflow for synthesizing pyrazolo[1,5-a]pyrimidines.

Pathway B: Synthesis from Pyrazole-o-aminonitriles

Another effective strategy utilizes pyrazole-o-aminonitriles as key intermediates.[4] These precursors contain a β-enaminonitrile moiety, which is highly reactive. Condensation with triethyl orthoformate yields an intermediate that can be cyclized with ammonia or hydrazine to afford 4-aminopyrazolo[3,4-d]pyrimidines.[4] This method provides a direct route to amino-substituted derivatives, which are often crucial for biological activity.

Pathway C: Modification of a Pre-formed Core

For certain substitution patterns, it is more efficient to modify a pre-existing pyrazolopyrimidine scaffold. A common tactic involves the synthesis of a chlorinated intermediate, such as 4-chloropyrazolo[3,4-d]pyrimidine. The chlorine atom at the 4-position is susceptible to nucleophilic substitution and can be readily displaced by a wide range of primary or secondary amines to generate a library of N4-substituted aminopyrazolo[3,4-d]pyrimidines.[9]

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine-substituted aminopyrazolones is exquisitely sensitive to the nature and position of substituents on the fused ring system.[1][10] Understanding these SAR is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Key Substitution Points and Their Influence

The pyrazolopyrimidine scaffold offers several positions for chemical modification, with the C3, C5, and C7 positions of the pyrazolo[1,5-a]pyrimidine system being particularly important for modulating biological activity.

Caption: Key sites for SAR modulation on the pyrazolopyrimidine scaffold.

SAR for Antimycobacterial Activity

In a comprehensive study of aminopyrazolo[1,5-a]pyrimidines as potential agents against Mycobacterium tuberculosis, SAR analysis of over 140 compounds revealed critical structural requirements.[11] Potent activity was strongly associated with the presence of a 2-pyridylmethylamine moiety at the C7 position of the scaffold.[11] In contrast, the C3 position demonstrated a high degree of flexibility, tolerating a variety of substituents that could be used to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

SAR for Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes.[5] For pyrazolo[3,4-d]pyrimidines, the nature of the substituents on both the pyrazole and pyrimidine rings influences the inhibitory potential against COX-1 and COX-2. The presence of specific aryl groups can confer selectivity, a key goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).

Data Summary: Substituent Effects on Biological Activity

| Scaffold Position | Substituent Type | Observed Biological Activity | Reference |

| C7 (Pyrazolo[1,5-a]pyrimidine) | 2-Pyridylmethylamine | Potent Antimycobacterial (Mtb) | [11] |

| C7 (Pyrazolo[1,5-a]pyrimidine) | Aromatic & Cycloalkylamines | General modification for diverse targets | [7] |

| C3 (Pyrazolo[1,5-a]pyrimidine) | Various (High Flexibility) | Modulation of physicochemical properties | [11] |

| N4 (Pyrazolo[3,4-d]pyrimidine) | Alkylamines, Ureido groups | Growth inhibition in leukemia cells | [9] |

| General | Varied aryl/alkyl groups | Broad-spectrum (Anticancer, Antimicrobial) | [1][10][12] |

Biological Activities and Mechanisms of Action

Pyrimidine-substituted aminopyrazolones exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for treating a range of human diseases.[6][13]

Anticancer and Kinase Inhibition

A primary therapeutic application for this class of compounds is in oncology.[7] Many pyrazolo[1,5-a]pyrimidine derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[6] One prominent target is the Janus kinase (JAK) family, particularly JAK2, whose aberrant activation is a hallmark of myeloproliferative neoplasms.[6] By blocking the ATP-binding site of these kinases, the compounds inhibit downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis.

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazolopyrimidines.

Anti-inflammatory Action

The anti-inflammatory properties of pyrimidine derivatives are well-documented.[5] Many compounds in this class act as inhibitors of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] This mechanism of action is analogous to that of traditional NSAIDs.

Antimicrobial and Antiviral Activity

The structural resemblance of pyrazolopyrimidines to natural purines makes them effective antimetabolites in microorganisms.[8] They have demonstrated broad-spectrum activity, including antibacterial, antifungal, and antiviral effects.[3][14][15] For instance, certain derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting novel cellular pathways.[11]

Key Experimental Protocols

To ensure the practical applicability of this guide, the following section provides validated, step-by-step protocols for the synthesis and biological evaluation of a representative pyrimidine-substituted aminopyrazolone.

Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol is adapted from established methods for the cyclocondensation of a 5-aminopyrazole with a β-keto compound.[8]

Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine.

Materials:

-

5-amino-3-(methylthio)-1H-pyrazole (1 equivalent)

-

Appropriate sodium salt of an unsaturated keto compound (e.g., sodium salt of 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.1 equivalents)

-

Glacial Acetic Acid

-

Piperidine acetate (catalytic amount)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the 5-aminopyrazole (1 eq.) and the sodium salt of the unsaturated keto compound (1.1 eq.) in glacial acetic acid (20 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine acetate to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water followed by cold ethanol to remove residual acetic acid and impurities.

-

Purification: Recrystallize the crude product from hot ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

-

Characterization: Dry the purified product under vacuum. Confirm its structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of a synthesized compound on a cancer cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Perspectives

Pyrimidine-substituted aminopyrazolones represent a highly productive and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their proven ability to interact with key biological targets, particularly protein kinases, underpins their therapeutic potential. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has established a solid foundation for further development.[5][7][11]

Future efforts in this field should focus on leveraging the detailed SAR knowledge to design next-generation compounds with enhanced selectivity and improved pharmacokinetic profiles. Targeting specific kinase isoforms to minimize off-target effects remains a key challenge in the development of anticancer agents. Furthermore, exploring novel mechanisms of action for their antimicrobial effects could lead to the discovery of agents capable of overcoming existing drug resistance. The continued investigation of this privileged scaffold holds immense promise for addressing unmet medical needs across multiple disease areas.

References

-

Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

-

Synthesis and antiproliferative activity in vitro of new 2-, 3- or 4-substituted pyrido[2′,3′:3,4] pyrazolo[1, 5-a]pyrimidines. ResearchGate. Available at: [Link]

-

Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Available at: [Link]

-

Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Available at: [Link]

-

Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. ResearchGate. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

-

Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PubMed Central. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]

-

Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. PubMed. Available at: [Link]

-

о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. Available at: [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available at: [Link]

-

Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. PubMed Central. Available at: [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on insights relevant to drug discovery and development.

Core Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 1306738-47-5[1]

-

Molecular Formula: C₉H₁₁N₅O

-

IUPAC Name: 5-Amino-2-(4,6-dimethylpyrimidin-2-yl)-2,4-dihydro-3H-pyrazol-3-one[2][3]

The structural architecture of this molecule features a pyrazolone ring, a five-membered lactam ring containing two adjacent nitrogen atoms and a ketone group. This core is substituted with an amino group and a 4,6-dimethylpyrimidine moiety. The presence of these functional groups imparts a rich chemical character, making it a versatile scaffold for further chemical modifications.

A crucial aspect of the pyrazolone ring is its capacity for tautomerism, existing in equilibrium between the keto (-one) and enol (-ol) forms. The predominant tautomer can be influenced by the solvent and the nature of substituents on the ring. Understanding this tautomeric behavior is critical for interpreting spectroscopic data and predicting its interactions in biological systems.

Synthesis and Structural Elucidation

Conceptual Synthetic Workflow

A logical synthetic strategy would involve the reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with a suitable three-carbon building block, such as ethyl cyanoacetate or a derivative thereof. The initial condensation would be followed by a cyclization step to form the pyrazolone ring.

Caption: Conceptual workflow for the synthesis of the title compound.

Causality in Experimental Choices: The choice of a β-ketoester like ethyl cyanoacetate is strategic. The ester and nitrile groups provide the necessary electrophilic centers for the initial condensation with the hydrazine and subsequent intramolecular cyclization to form the pyrazolone ring with the desired amino substituent. The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), would be critical in driving the reaction towards the desired product and minimizing side reactions.

Structural Characterization

The definitive structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the pyrimidine and pyrazolone rings, as well as the methyl and amino groups. ¹³C NMR would provide information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the pyrazolone ring, and C=N and C=C stretches of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure.

Physicochemical Properties

While specific experimental data for this compound is limited, we can infer some general physicochemical properties based on its structure and related pyrazolone derivatives.

| Property | Predicted Value/Range |

| Molecular Weight | 205.22 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Expected to be relatively high due to hydrogen bonding |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF |

| LogP (calculated) | May vary depending on the tautomeric form, but likely low |

Self-Validating System in Protocols: Any experimental determination of these properties should include appropriate controls and replicate measurements to ensure the validity of the data. For instance, melting point determination should be performed on a calibrated instrument, and solubility studies should be conducted at a controlled temperature.

Potential Applications in Drug Development

The pyrazolone and pyrazolopyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[5][6] These core structures are known to exhibit a wide range of pharmacological activities, including:

The specific combination of the amino-pyrazolone core with the dimethylpyrimidine substituent in the title compound suggests several potential avenues for drug discovery research.

Signaling Pathway Hypothesis

Given the prevalence of pyrazole derivatives as kinase inhibitors, it is plausible that this compound could target specific kinases involved in disease signaling pathways. For example, many pyrazolopyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[6]

Caption: Hypothetical inhibition of a CDK-mediated signaling pathway.

Authoritative Grounding: The rationale for investigating this compound as a kinase inhibitor is supported by numerous studies on structurally related pyrazolopyrimidine and pyrazolone derivatives that have demonstrated potent and selective inhibition of various kinases.[6] The dimethylpyrimidine moiety could potentially engage in specific hydrogen bonding interactions within the ATP-binding pocket of a target kinase, while the amino-pyrazolone core provides a rigid scaffold for optimal orientation of the key binding elements.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its structural features, characteristic of a privileged scaffold, warrant further investigation into its synthesis, detailed characterization, and biological evaluation. Future research should focus on developing a robust and scalable synthetic route, followed by a comprehensive screening against a panel of relevant biological targets, particularly protein kinases. The insights gained from such studies could pave the way for the development of novel therapeutic agents for a range of diseases.

References

- Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13.

-

Neliti. (n.d.). Pharmacological Activities of Pyrazolone Derivatives. Retrieved from [Link]

- Bulus, A., & Anil, B. (2016). Synthesis and Biological Significance of Pyrazolones: A Review. International Journal of Pharmaceutical Sciences and Research, 7(3), 915-926.

- Li, J., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 199, 112397.

- Pathak, S., Singh, S., & Agrawal, N. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Letters in Drug Design & Discovery, 21(17).

- Dar, M. A., & Mahmood, A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 564-573.

- Sharma, R., & Chaturvedi, A. M. (2017). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology, 3(10), 10-15.

- Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research, 21(1), e124694.

- El-Shehry, M. F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4979.

- Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527.

-

ChemSigma. (n.d.). 5-Amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one. Retrieved from [Link]

- Wang, X., et al. (2008). 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o84.

-

PubChem. (n.d.). [1-dodecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropan-2-yl] (14Z,17Z,20Z,23Z)-hexacosa-14,17,20,23-tetraenoate. Retrieved from [Link]

-

Auteon Chemical. (n.d.). 5-Amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one. Retrieved from [Link]

- Al-Omran, F., & El-Khair, A. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6346-6358.

- Frolov, K. A., et al. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(4), M1096.

-

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 2,5-Diethylphenol (CAS 876-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 5-amino-2-benzoyl-4-benzyl-oxazol-3-one | CAS#:6940-66-5 | Chemsrc [chemsrc.com]

- 3. Bde 47 | C12H6Br4O | CID 95170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Biological Activities of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

Abstract

The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. This technical guide delves into the pharmacological potential of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one , a compound uniting the biologically rich pyrazole and pyrimidine cores. While direct experimental data on this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its structural components allows for a robust, hypothesis-driven exploration of its likely biological activities. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing a systematic evaluation of the compound's potential as an antimicrobial, anti-inflammatory, and anticancer agent. We will deconstruct its synthesis, propose detailed experimental workflows for its biological validation, and discuss the structure-activity relationships that underpin its therapeutic promise.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents is a perpetual challenge in the pharmaceutical sciences. Heterocyclic compounds form the backbone of a vast number of approved drugs, with pyrazole and pyrimidine derivatives being particularly prominent.[1][2][3] The pyrazole ring is a key pharmacophore in drugs like the anti-inflammatory celecoxib, while the pyrimidine ring is fundamental to life itself as a component of nucleic acids and is found in numerous anticancer and antimicrobial drugs.[4][5]

The compound This compound (CAS 1306738-47-5) represents a thoughtful hybridization of these two powerful moieties.[6] Its structure suggests a synergistic potential, where the combined functionalities could lead to novel biological activities or enhanced efficacy compared to simpler derivatives. To date, dedicated studies on its specific biological profile are scarce. This guide, therefore, adopts a predictive and analytical approach, grounded in established principles of medicinal chemistry, to forecast its therapeutic potential and to provide a clear roadmap for its experimental investigation.

Structural Analysis and Synthesis Rationale

The molecular architecture of the topic compound is a deliberate fusion of two key heterocyclic systems, linked via a nitrogen atom from the pyrimidine ring to the pyrazole core.

Figure 2: Proposed synthesis workflow for the target compound.

This reaction is anticipated to proceed via nucleophilic attack of the hydrazine onto the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring. The regioselectivity of such reactions can sometimes be influenced by reaction conditions, but the formation of the desired 1-substituted pyrazol-5-one is a well-documented outcome.

Potential Biological Activities: A Hypothesis-Driven Exploration

Based on extensive literature on related pyrazole and pyrimidine structures, we can postulate several key biological activities for this compound.

Antimicrobial Activity

The hybridization of pyrazole and pyrimidine rings has been shown to be a successful strategy in developing potent antimicrobial agents. [1]Many such "clubbed" molecules exhibit significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Pyrazole-pyrimidine hybrids are known to inhibit essential bacterial enzymes. A key target is dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. The structural similarity of the pyrimidine moiety to the native pteridine ring of folic acid could facilitate binding to the DHFR active site, leading to bacterial growth inhibition.

-

Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.

-

DNA Gyrase Inhibition: Pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an enzyme necessary for DNA replication and repair.

Structure-Activity Relationship (SAR) Insights:

-

The amino group on the pyrazole ring is often crucial for activity, acting as a key interaction point with target enzymes. [7]* The dimethylpyrimidine moiety provides a lipophilic character that can enhance cell membrane penetration.

Anti-inflammatory Activity

Both pyrazole and pyrimidine scaffolds are central to the field of anti-inflammatory drug discovery. The most famous example is Celecoxib, a selective COX-2 inhibitor built on a pyrazole core. [4] Potential Mechanisms of Action:

-

Cyclooxygenase (COX) Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the production of pro-inflammatory prostaglandins. [1]The structural features of the target compound, particularly the pyrazolone core, are analogous to known COX inhibitors.

-

Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of inflammatory mediators. [1]Dual COX/LOX inhibitors can offer a broader anti-inflammatory effect.

-

Cytokine Modulation: The compound may also modulate the production of pro-inflammatory cytokines like TNF-α and various interleukins in immune cells. [2]

Figure 3: Potential anti-inflammatory mechanism via COX/LOX inhibition.

Anticancer Activity

Fused pyrazolo[3,4-d]pyrimidines are recognized as purine analogs and have been extensively investigated as anticancer agents. While our target compound is not a fused system, the presence of both moieties suggests a strong potential for antiproliferative effects.

Potential Mechanisms of Action:

-

Protein Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine and related compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer. These enzymes are critical for cell signaling pathways that control cell growth, proliferation, and survival. The target compound could act as an ATP-competitive inhibitor, binding to the kinase active site.

-

Induction of Apoptosis: Pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: The compound might interfere with the cell cycle machinery, causing cancer cells to arrest at specific checkpoints (e.g., G1/S or G2/M), thereby preventing their proliferation.

Proposed Experimental Workflows for Validation

To transition from hypothesis to evidence, a structured experimental plan is essential. The following workflows outline the key in vitro assays required to validate the potential biological activities of this compound.

Workflow for Antimicrobial Activity Screening

This workflow is designed to determine the compound's efficacy against a panel of pathogenic bacteria and fungi.

Figure 4: Experimental workflow for antimicrobial screening.

Step-by-Step Protocol (MIC Determination):

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [4]

Workflow for Anticancer Activity Screening

This workflow assesses the compound's cytotoxicity against various cancer cell lines and begins to elucidate its mechanism of action.

Figure 5: Experimental workflow for anticancer evaluation.

Step-by-Step Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at ~570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Data Presentation and Future Outlook

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity Data

| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Target Compound | S. aureus | ||

| Target Compound | E. coli | ||

| Target Compound | C. albicans | ||

| Ciprofloxacin | S. aureus | 0.5 | 1 |

| Ciprofloxacin | E. coli | 0.25 | 0.5 |

| Fluconazole | C. albicans | 1 | 4 |

Table 2: Hypothetical Anticancer Cytotoxicity Data

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Target Compound | MCF-7 (Breast) | |

| Target Compound | A549 (Lung) | |

| Target Compound | HCT-116 (Colon) | |

| Doxorubicin | MCF-7 (Breast) | ~1.7 |

| Doxorubicin | A549 (Lung) | ~9.2 |

Conclusion

While This compound remains a molecule awaiting detailed biological characterization, its chemical architecture strongly suggests a promising future in drug discovery. By combining the well-established pharmacophores of pyrazole and pyrimidine, this compound stands as a prime candidate for investigation as a novel antimicrobial, anti-inflammatory, and anticancer agent. The proposed synthetic route is feasible and the experimental workflows outlined in this guide provide a clear and robust framework for its validation. The insights gained from such studies will not only elucidate the specific therapeutic potential of this molecule but will also contribute valuable knowledge to the broader field of heterocyclic medicinal chemistry. It is our firm belief that the systematic investigation of this compound is a worthwhile endeavor that could lead to the development of a new class of therapeutic agents.

References

A comprehensive list of references that support the claims and protocols within this guide is provided below.

-

Alam, M. J., et al. (2019). Synthesis and anti-inflammatory evaluation of some new pyrazole, pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline derivatives containing indane moiety. Polycyclic Aromatic Compounds, 41(5), 1077–1093. [Link]

- Al-Saffar, M. A., Rasool, S. R., & Al-Obaidy, S. S. M. (2025). Synthesis and Characterization of Some New Drug Derivatives containing thiadiazole, oxadiazole, and triazole rings, and studying their antibacterial activity.

-

Atatreh, N., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(45), 29283–29307. [Link]

-

El-Gazzar, A. A., et al. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 6(1), 539–553. [Link]

-

Farghaly, T. A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 22(4), 329–336. [Link]

-

Hamper, B. C., Kurtzweil, M. L., & Beck, J. P. (1992). Cyclocondensation of alkylhydrazines and .beta.-substituted acetylenic esters: synthesis of 3-hydroxypyrazoles. The Journal of Organic Chemistry, 57(21), 5687–5695. [Link]

-

Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology, 13, 995535. [Link]

-

Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3439. [Link]

-

Mohamed, M. S., et al. (2010). Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Current Organic Chemistry, 29(12), 1234-1256. [Link]

-

Moustafa, A. H., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(19), 6653. [Link]

- Patel, R. V., et al. (2022). Pyrazoles as anticancer agents: Recent advances.

-

Patel, K. B., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. [Link]

-

Qin, T., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(1), 1438–1452. [Link]

- Sikdar, S., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-15.

- Singh, P., et al. (2024). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations.

-

Sroor, F. M., et al. (2022). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Archiv der Pharmazie, 355(10), 2200216. [Link]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-205. [Link]

-

Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

- Zaki, R. M., et al. (2024). Biological activities of synthetic pyrimidine derivatives. Journal of Taibah University for Science, 18(1), 1-15.

-

Zaki, M. E. A., et al. (2006). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archiv der Pharmazie, 339(3), 133–138. [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

El-Faham, A., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(9), 10439–10453. [Link]

- Erkin, A. V., et al. (2010). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Russian Journal of General Chemistry, 80(3), 424–428.

- Ghorab, M. M., et al. (2010). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 1(1), 8-15.

- Hassan, A. S., et al. (2020). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5 (4 H )-one derivatives (part II).

- Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(8), 1029-1052.

-

Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(9), 10793–10806. [Link]

-

Onipko, O. V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(15), 4966. [Link]

-

Patel, H., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2451-2455. [Link]

-

Prakash, O., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Journal of Heterocyclic Chemistry, 55(9), 2154-2161. [Link]